molecular formula C21H17N3OS B14721335 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea CAS No. 6577-31-7

1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea

Cat. No.: B14721335
CAS No.: 6577-31-7
M. Wt: 359.4 g/mol
InChI Key: WGMKQHWIHYBCDV-UHFFFAOYSA-N
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Description

1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is a complex organic compound with the molecular formula C₁₉H₁₅N₃OS It is known for its unique structure, which includes an acenaphthylene core, a thiourea group, and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea typically involves the reaction of acenaphthoquinone with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the phenylethyl side chain.

Scientific Research Applications

1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the acenaphthylene core may interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazones: These compounds share the thiourea group and have similar biological activities.

    Acenaphthenequinone derivatives: These compounds have the acenaphthylene core and are used in similar applications.

Uniqueness

1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is unique due to its combination of the acenaphthylene core, thiourea group, and phenylethyl side chain.

Properties

CAS No.

6577-31-7

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

1-[(2-oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C21H17N3OS/c25-20-17-11-5-9-15-8-4-10-16(18(15)17)19(20)23-24-21(26)22-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,22,24,26)

InChI Key

WGMKQHWIHYBCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NN=C2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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